- Design, synthesis and docking study of 5-(substituted benzylidene)thiazolidine-2,4-dione derivatives as inhibitors of protein tyrosine phosphatase 1B, Bioorganic & Medicinal Chemistry Letters, 2014, 24(15), 3337-3340
Cas no 95332-26-6 (Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)-)
95332-26-6 structure
Product Name:Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)-
CAS 번호:95332-26-6
MF:C9H10O4
메가와트:182.173303127289
MDL:MFCD06661069
CID:751886
PubChem ID:2755073
Update Time:2024-10-25
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- 화학적 및 물리적 성질
이름 및 식별자
-
- Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)-
- 2-hydroxy-4-(methoxymethoxy)Benzaldehyde
- 2-Hydroxy-4-(methoxymethoxy)benzaldehyde (ACI)
- 2-Hydroxy-4-(methoxymethyloxy)benzaldehyde
- 2-Hydroxy-4-methoxymethoxybenzaldehyde
- 4-(Methoxymethoxy)salicylaldehyde
- 797JEB8UWT
- CHEMBL1883324
- 2,4-dihydroxybenzaldehyde 4-methoxymethyl ether
- starbld0019360
- 2-Hydroxy-4-methoxymethyloxy-benzaldehyde
- DA-26133
- AKOS004902670
- HMS2269P22
- 95332-26-6
- E85387
- DTXSID80373067
- SCHEMBL1960093
- SMR000470950
- MFCD06661069
- MLS000697616
- CS-0196259
- L023982
- VYLBFPQDUSNVCA-UHFFFAOYSA-N
-
- MDL: MFCD06661069
- 인치: 1S/C9H10O4/c1-12-6-13-8-3-2-7(5-10)9(11)4-8/h2-5,11H,6H2,1H3
- InChIKey: VYLBFPQDUSNVCA-UHFFFAOYSA-N
- 미소: O=CC1C(O)=CC(OCOC)=CC=1
계산된 속성
- 정밀분자량: 182.05790880g/mol
- 동위원소 질량: 182.05790880g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 4
- 중원자 수량: 13
- 회전 가능한 화학 키 수량: 4
- 복잡도: 160
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 1.5
- 토폴로지 분자 극성 표면적: 55.8Ų
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR71069-5g |
2-Hydroxy-4-(methoxymethoxy)benzaldehyde |
95332-26-6 | 95% | 5g |
£126.00 | 2025-08-06 | |
| Apollo Scientific | OR71069-10g |
2-Hydroxy-4-(methoxymethoxy)benzaldehyde |
95332-26-6 | 95% | 10g |
£193.00 | 2025-08-06 | |
| Apollo Scientific | OR71069-25g |
2-Hydroxy-4-(methoxymethoxy)benzaldehyde |
95332-26-6 | 95% | 25g |
£374.00 | 2025-08-06 | |
| eNovation Chemicals LLC | Y1250451-100mg |
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- |
95332-26-6 | 97% | 100mg |
$55 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1250451-250mg |
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- |
95332-26-6 | 97% | 250mg |
$65 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1250451-1g |
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- |
95332-26-6 | 97% | 1g |
$85 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1250451-100mg |
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- |
95332-26-6 | 97% | 100mg |
$55 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1250451-250mg |
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- |
95332-26-6 | 97% | 250mg |
$65 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1250451-1g |
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- |
95332-26-6 | 97% | 1g |
$85 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1250451-100mg |
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- |
95332-26-6 | 97% | 100mg |
$55 | 2025-02-21 |
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 5 h, rt
참조
합성 방법 2
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone ; rt; 3 h, rt → reflux
참조
- Total synthesis of (+)-rutamarin, Advanced Synthesis & Catalysis, 2008, 350, 2373-2379
합성 방법 3
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 0 °C; 1 h, 0 °C; 0 °C → rt; 24 h, rt
1.2 Solvents: Water ; 0 °C
1.2 Solvents: Water ; 0 °C
참조
- Total Synthesis of Caesalpinnone A, Organic Letters, 2020, 22(2), 520-522
합성 방법 4
반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C; 15 min, 0 °C
1.2 16 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water
1.2 16 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water
참조
- Preparation of [(biphenylyl)butenynyl]benzoates and analogs as retinoid receptor ligands, European Patent Organization, , ,
합성 방법 5
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 0 °C; 2 h, reflux; reflux → rt
참조
- Synthesis and biological activity of flavane derivatives, Chinese Journal of Chemistry, 2006, 24(3), 401-408
합성 방법 6
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone ; cooled; 1 h, 0 °C; 0 °C → rt; 24 h, rt
참조
- Biomimetic Syntheses and Antiproliferative Activities of Racemic, Natural (-), and Unnatural (+) Glyceollin I, Journal of Medicinal Chemistry, 2011, 54(10), 3506-3523
합성 방법 7
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 0 °C; 6 h, rt
참조
- Novel thiazolidinedione derivatives with anti-obesity effects: Dual action as PTP1B inhibitors and PPAR-γ activators, Bioorganic & Medicinal Chemistry Letters, 2010, 20(22), 6758-6763
합성 방법 8
반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane , Tetrahydrofuran ; rt → 0 °C
1.2 0 °C → rt; 16 h, rt
1.2 0 °C → rt; 16 h, rt
참조
- N-Containing chromen-4-one derivatives for the treatment and prophylaxis of hepatitis B virus infection and their preparation, World Intellectual Property Organization, , ,
합성 방법 9
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone ; overnight, rt
참조
- Preparation of O-lactam substituted phenyl ethers as hemoglobin modulators, United States, , ,
합성 방법 10
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone ; overnight, rt
1.2 Reagents: Water
1.2 Reagents: Water
참조
- Structure-activity relationships and key structural feature of pyridyloxybenzene-acylsulfonamides as new, potent, and selective peroxisome proliferator-activated receptor (PPAR) γ Agonists, Bioorganic & Medicinal Chemistry, 2012, 20(10), 3332-3358
합성 방법 11
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 4 h, rt
참조
- The first total synthesis of phebaclavin A and C, Chinese Journal of Chemistry, 2005, 23(10), 1453-1456
합성 방법 12
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 24 h, rt
참조
- Synthesis of 6-methoxy-1-oxaspiro[4.5]deca-6,9-dien-8-one, Molecules [online computer file], 2002, 7(2), 315-319
합성 방법 13
반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
참조
- Tandem Claisen Rearrangement/6-endo Cyclization Approach to Allylated and Prenylated Chromones, European Journal of Organic Chemistry, 2015, 2015(34), 7602-7611
합성 방법 14
반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 5 min, rt; overnight, rt
참조
- Inhibitors of DNA polymerase β: Activity and mechanism, Bioorganic & Medicinal Chemistry, 2008, 16(8), 4331-4340
합성 방법 15
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 0 °C; 0 °C → rt; 28 h, rt
참조
- A chiral pool approach for asymmetric syntheses of both antipodes of equol and sativan, Tetrahedron, 2018, 74(16), 2020-2029
합성 방법 16
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone ; cooled; 1 h, 0 °C; 0 °C → rt; 24 h, rt
참조
- Methods for synthesizing glycinols, glyceollins I and II, compositions of selected intermediates, and therapeutic uses thereof, World Intellectual Property Organization, , ,
합성 방법 17
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 20 h, rt
참조
- Glucosylated near-infrared dye suitable for visualization targeted drug delivery, China, , ,
합성 방법 18
반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C
참조
- Design and synthesis of 3,3'-biscoumarin-based c-Met inhibitors, Organic & Biomolecular Chemistry, 2014, 12(22), 3721-3734
합성 방법 19
반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; overnight, rt
참조
- Stable pharmaceutical compositions of pegylated carfilzomib compounds, United States, , ,
합성 방법 20
반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; overnight, rt
참조
- Preparation of pegylated carfilzomib compounds and prodrugs, their pharmaceutical compositions and methods and uses for treating cancers, World Intellectual Property Organization, , ,
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- Raw materials
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- Preparation Products
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- 공급 업체
Amadis Chemical Company Limited
골드 회원
(CAS:95332-26-6)Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)-
주문 번호:A1195860
인벤토리 상태:in Stock
재다:10g/25g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 02:29
가격 ($):198.0/396.0
Email:sales@amadischem.com
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- 관련 문헌
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
95332-26-6 (Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)-) 관련 제품
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추천 공급업체
Amadis Chemical Company Limited
(CAS:95332-26-6)Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)-
순결:99%/99%
재다:10g/25g
가격 ($):198.0/396.0